N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with tetrahydrothiophene-3-one followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperatures to ensure the formation of the desired sulfone derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzamides depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with these targets, leading to modulation of their activity. This compound may also affect various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone group and potential biological activities.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Shares the thieno[2,3-d]pyrimidinedione core structure but with different substituents.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is unique due to the presence of both the sulfone group and the iodine atom, which can be further functionalized. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXXHMHFGGZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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